Sachtolith

Übersicht

Beschreibung

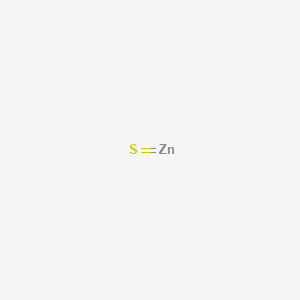

Sachtolith is a white pigment based on synthetic zinc sulfide . It is produced from highly purified solutions and is chemically resistant on the pH range between 4 and 12 . It has a refractive index of 2.37 (of ZnS), high brightness, and neutral hue .

Synthesis Analysis

Zinc sulfide, the main component of this compound, is an inorganic compound with the chemical formula of ZnS . It is the main form of zinc found in nature, where it mainly occurs as the mineral sphalerite . In its dense synthetic form, zinc sulfide can be transparent, and it is used as a window for visible optics and infrared optics .Molecular Structure Analysis

The molecular formula of this compound (Zinc Sulfide) is ZnS, with a molecular weight of 97.45 . It has a melting point of 1020 °C (15MPa), and it forms a white crystal with a lattice constant of 0.547nm and a hexagonal crystal form . It is almost insoluble in water but soluble in acid .Chemical Reactions Analysis

Zinc sulfide is a common pigment, sometimes called this compound . When combined with barium sulfate, zinc sulfide forms lithopone . Fine ZnS powder is an efficient photocatalyst, which produces hydrogen gas from water upon illumination .Physical And Chemical Properties Analysis

This compound is a colorless hexagonal crystalline powder or a white to off-white or light yellow powder . It has a relative density of 4.087 . It can be slowly oxidized to sulfate in air . Its crystal transition temperature is 1020 .Wirkmechanismus

Target of Action

Sachtolith, a white pigment based on synthetic zinc sulfide , is primarily targeted towards applications in abrasion-sensitive coatings, inks, plastic, paper formulations, and glass-fiber-reinforced plastics . It is chemically resistant on the pH range between 4 and 12 .

Mode of Action

This compound interacts with its targets by providing a high brightness and neutral hue . It has a low abrasiveness due to its zinc sulfide base, which helps reduce cylinder and doctor blade wear . It also has a low binder demand, allowing formulators to adjust the viscosity of the coating .

Biochemical Pathways

It is known that this compound has a relatively high thermal conductivity when used in polyolefins, which can help protect polymers against thermal degradation .

Pharmacokinetics

It is known that this compound has a specific gravity of approximately 40 g/cm3 and a specific surface area of approximately 8 m2/g .

Result of Action

The molecular and cellular effects of this compound’s action include the retention of mechanical properties in glass-fiber-reinforced plastics and very good compatibility with optical brighteners . UV cured systems can benefit from complete through-cure, good adhesion, reduced energy uptake, and less photo initiator .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, air humidity, and pH levels . It is chemically resistant on the pH range between 4 and 12 , and for best results, it is recommended to store this compound in dry and closed rooms at normal temperature and air humidity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sulfanylidenezinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCGCOKHWGKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318257 | |

| Record name | Zinc blende | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown to black mineral; [Merck Index] Reddish-brown odorless powder; Negligible solubility in water; [Olin Brass MSDS] | |

| Record name | Sphalerite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12169-28-7, 1314-98-3, 12138-06-6 | |

| Record name | Zinc blende | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12169-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wurtzite (ZnS) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphalerite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012169287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc blende | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(benzyloxy)carbonyl]glycylphenylalanine](/img/structure/B7770139.png)

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7770140.png)

![5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7770233.png)

![2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B7770242.png)